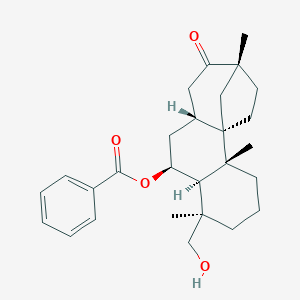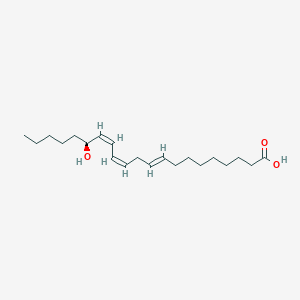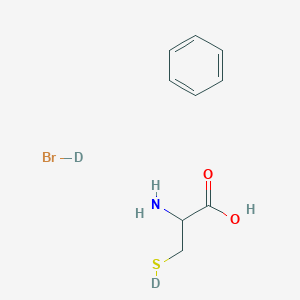![molecular formula C21H12Cl2FN3O2 B237090 2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide, also known as CFTRinh-172, is a chemical compound that has been extensively researched for its potential therapeutic applications in the treatment of cystic fibrosis.
Mécanisme D'action
2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding inhibits the activity of the CFTR protein, preventing it from transporting chloride ions across cell membranes. This, in turn, reduces the amount of salt and water that is transported across cell membranes, helping to reduce the buildup of mucus in the lungs and other organs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR protein activity, the reduction of mucus buildup in the lungs and other organs, and the improvement of lung function in individuals with cystic fibrosis. This compound has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the lungs and other organs.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide has several advantages for lab experiments, including its ability to inhibit CFTR protein activity, its specificity for the regulatory domain of the CFTR protein, and its ability to reduce mucus buildup in the lungs and other organs. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide, including the development of more potent and selective CFTR inhibitors, the identification of new targets for the treatment of cystic fibrosis, and the investigation of the potential therapeutic applications of this compound in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity.
Méthodes De Synthèse
2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzoic acid with 4-aminobenzonitrile to form 2,4-dichloro-N-(4-cyanobenzoyl)aniline. This intermediate product is then reacted with 4-aminophenol to produce this compound.
Applications De Recherche Scientifique
2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. This compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a key role in regulating salt and water transport across cell membranes. By inhibiting CFTR activity, this compound can help to reduce the buildup of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
Propriétés
Formule moléculaire |
C21H12Cl2FN3O2 |
|---|---|
Poids moléculaire |
428.2 g/mol |
Nom IUPAC |
4-cyano-N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H12Cl2FN3O2/c22-13-2-8-16(18(23)10-13)20(28)26-14-3-5-15(6-4-14)27-21(29)17-7-1-12(11-25)9-19(17)24/h1-10H,(H,26,28)(H,27,29) |
Clé InChI |
SFGBQUPPCWFPCN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide](/img/structure/B237016.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)

![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)